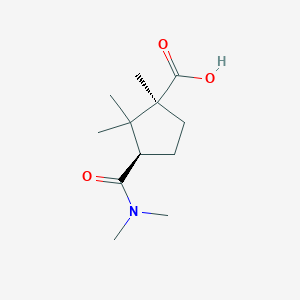
2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and various synthetic routes. For instance, 4-Arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones were synthesized using a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes . Similarly, 2H-3,4-dihydro-3-aminomethyl-1,4-benzoxazines were synthesized from ethyl trans-3-phenylglycidate . These methods suggest that the synthesis of the compound might also involve multi-step reactions with careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic data and, in some cases, single-crystal X-ray diffraction data . These techniques are crucial for confirming the structure of synthesized compounds and can be applied to determine the structure of "2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one" as well.
Chemical Reactions Analysis
The papers describe various chemical reactions, including condensation , rearrangements , and reactions under solvent-free conditions . These reactions are often sensitive to the type of substrates and conditions used, indicating that the compound may also undergo similar reactions, which could be utilized for further functionalization or transformation into other valuable compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not discussed, related compounds exhibit properties such as crystallization in specific space groups and the formation of liquid crystalline phases . These properties are influenced by the molecular structure, particularly the presence of substituents and the overall molecular geometry. Therefore, it can be inferred that the compound may also exhibit unique physical and chemical properties that could be explored for potential applications.
Aplicaciones Científicas De Investigación
Antihyperglycemic Properties
The compound, through structural analogs and derivatives, has demonstrated significant antihyperglycemic properties. Research conducted by Kees et al. (1996) highlighted the synthesis and structure-activity relationship studies of pyrazoles and pyrazolones, chemically related to the compound , which generated potent antihyperglycemic agents. The study underscored these compounds' ability to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, presenting a new class of antihyperglycemic agents (Kees et al., 1996).
Anticonvulsant Activities
Research has also explored the anticonvulsant potential of derivatives related to 2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one. Chimirri et al. (1998) synthesized and evaluated a series of benzodiazepin-4-ones, which showed marked anticonvulsant properties acting as AMPA receptor antagonists. These compounds were effective in various seizure models, suggesting a significant impact on anticonvulsant activities (Chimirri et al., 1998).
Anti-Inflammatory Properties
Some derivatives of this compound have shown potential anti-inflammatory properties. Tozkoparan et al. (1999) synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and tested their anti-inflammatory activities. Certain compounds demonstrated moderate anti-inflammatory activity, suggesting the potential use of these derivatives in treating inflammation-related conditions (Tozkoparan et al., 1999).
Privileged Structure in Drug Development
The 1,2-benzisoxazole structure, a key component of the compound, is considered a privileged structure, particularly in developing drugs for CNS disorders. Uto (2016) discussed the significance of 1,2-benzisoxazoles in drug discovery, highlighting their ability to bind to a diverse range of biologically important proteins with high affinities. This property has been instrumental in developing effective therapeutics for various CNS disorders (Uto, 2016).
Propiedades
IUPAC Name |
2-methyl-3-phenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-14(10-6-3-2-4-7-10)13-11(16)8-5-9-12(13)17-15/h2-4,6-7,12-14H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOMFRWPMNYVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)CCCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)


![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)

